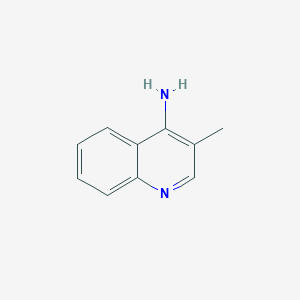
3-甲基喹啉-4-胺
描述
3-Methylquinolin-4-amine is a compound with the molecular formula C10H10N2 . It is also known by other names such as 4-amino-3-methylquinoline . This compound is used as a reagent in the synthesis of imine polymers and various pharmaceutical agents .
Synthesis Analysis
The synthesis of 2-methylquinoline and its derivatives, which include 3-Methylquinolin-4-amine, has been reported in the literature. The Doebner–von Miller reaction is one of the best-known methods for the synthesis of 2-methylquinoline .
Molecular Structure Analysis
The molecular structure of 3-Methylquinolin-4-amine consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is InChI=1S/C10H10N2/c1-7-6-12-9-5-3-2-4-8 (9)10 (7)11/h2-6H,1H3, (H2,11,12) .
Physical And Chemical Properties Analysis
3-Methylquinolin-4-amine has a molecular weight of 158.20 g/mol . It has a density of 1.169g/cm3 and a boiling point of 340.6ºC at 760mmHg . The compound has a topological polar surface area of 38.9 Ų .
科学研究应用
Anticancer Agents
Quinoline amines, including 3-Methylquinolin-4-amine, have been studied for their potential as anticancer agents . A series of 2-chloro N-substituted amino quinolines were prepared and screened against a non-small cell lung cancer cell line, A549 . One of the compounds, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, was found to be active with an inhibition concentration value of 29.4 μM .
Antimalarial Activity
4-Aminoquinoline based compounds, which include 3-Methylquinolin-4-amine, are known for their antimalarial activities . These compounds have been developed and tested for their potential to treat malaria .
Antimicrobial Activity
4-Aminoquinoline compounds, including 3-Methylquinolin-4-amine, have also been studied for their antimicrobial activities . These compounds have been tested against various types of bacteria and other microbes .
Inhibitors of PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway plays a role in multiple cancers by apoptosis and cell proliferation . Quinoline amines, including 3-Methylquinolin-4-amine, have been studied for their potential to inhibit this pathway .
Antiproliferative Activity
A series of 2-styryl-4-aminoquinoline was developed with potent in vitro antiproliferative activity against lung, colon, and liver cancer cell lines . This suggests that 3-Methylquinolin-4-amine could potentially be used in the development of antiproliferative agents .
Antibacterial Activity
A novel series of quinolone-based heterocyclic derivatives, including 3-Methylquinolin-4-amine, were synthesized and their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria were evaluated .
作用机制
Target of Action
3-Methylquinolin-4-amine, like other quinoline-based compounds, has been found to interact with a variety of cellular targets. The primary targets of this compound are proteins in the PI3K/AKT/mTOR pathway . This pathway plays a crucial role in multiple cellular processes, including cell growth, proliferation, and survival .
Mode of Action
The compound interacts with its targets by binding to them, which can alter their function and lead to changes in cellular processes. For instance, the interaction of 3-Methylquinolin-4-amine with proteins in the PI3K/AKT/mTOR pathway can inhibit their activity . This inhibition can disrupt the pathway’s normal function, leading to changes in cell growth and proliferation .
Biochemical Pathways
The PI3K/AKT/mTOR pathway is a key biochemical pathway affected by 3-Methylquinolin-4-amine. This pathway is involved in regulating cell growth, proliferation, and survival . By inhibiting proteins in this pathway, 3-Methylquinolin-4-amine can disrupt these processes, potentially leading to cell death .
Result of Action
The molecular and cellular effects of 3-Methylquinolin-4-amine’s action are primarily related to its inhibition of the PI3K/AKT/mTOR pathway. This can lead to decreased cell growth and proliferation, and increased cell death . These effects could potentially be harnessed for therapeutic purposes, such as in the treatment of cancer .
Action Environment
The action, efficacy, and stability of 3-Methylquinolin-4-amine can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity. Additionally, the presence of other molecules or drugs can impact the compound’s efficacy through drug-drug interactions .
属性
IUPAC Name |
3-methylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h2-6H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHFYJQGCWEYNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355836 | |
| Record name | 3-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylquinolin-4-amine | |
CAS RN |
19701-33-8 | |
| Record name | 3-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



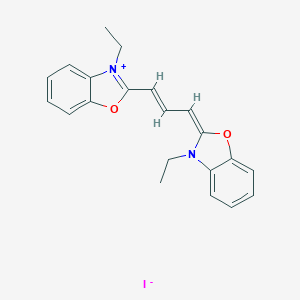
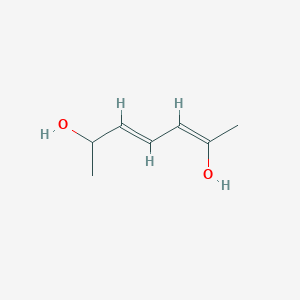

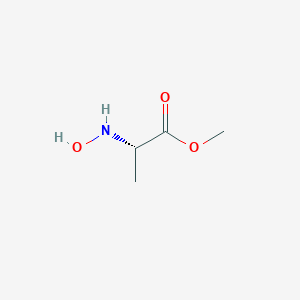



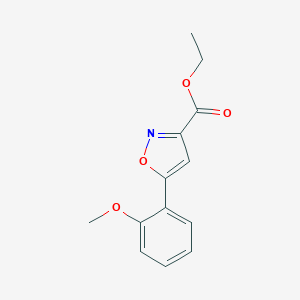

![Furo[2,3-b]pyridine-2-carbonitrile](/img/structure/B24931.png)
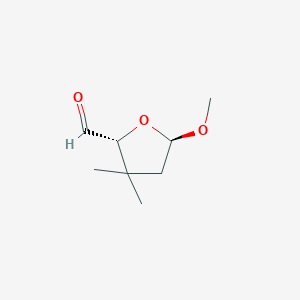

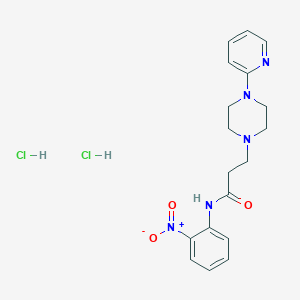
![(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide](/img/structure/B24940.png)